8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a complex organic compound characterized by its unique structure, which includes a triazino-benzothiazole core with methylsulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one typically involves the reaction of 6-substituted benzothiazoles with substituted benzoyl isothiocyanates under reflux conditions in benzene . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired triazino-benzothiazole structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl groups can produce a variety of substituted derivatives.
Scientific Research Applications
8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new medications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials with specific desired properties.
Mechanism of Action
The mechanism of action of 8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The triazino-benzothiazole core provides a rigid framework that can interact with specific molecular targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(Methylsulfonyl)-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7F6N3O3S2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
8-methylsulfonyl-2,2-bis(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C12H7F6N3O3S2/c1-26(23,24)5-2-3-6-7(4-5)25-9-20-10(11(13,14)15,12(16,17)18)19-8(22)21(6)9/h2-4H,1H3,(H,19,22) |
InChI Key |
VQLKRIPPBSUUQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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